3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
This compound belongs to the class of organic compounds known as pyrazolopyrimidines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrimidine ring. Pyrazolopyrimidines have a 5-membered ring with two nitrogen atoms and a 6-membered ring with two nitrogen atoms. The methoxyphenyl and trimethyl groups are substituents on the pyrazolopyrimidine core .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms, the types of bonds, and the molecular weight .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its structure and the conditions under which it is used. Pyrazolopyrimidines can participate in various chemical reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by experimental measurements. These properties are influenced by factors such as the compound’s structure and the presence of functional groups .Scientific Research Applications
Fluorescence Applications
Pyrazolo[1,5-a]pyrimidines, including derivatives similar to the specified compound, have been explored for their potential as functional fluorophores. For instance, a study by Castillo, Tigreros, and Portilla (2018) detailed a microwave-assisted synthesis process for 3-formylpyrazolo[1,5-a]pyrimidines, which served as intermediates for creating novel fluorophores. These compounds exhibited significant fluorescence intensity and quantum yields, suggesting their applicability in detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
Anticancer Activity
The synthesis and biological evaluation of certain pyrazolo[1,5-a]pyrimidine derivatives have shown moderate anticancer activities. Lu Jiu-fu et al. (2015) synthesized a compound with a similar structure, demonstrating its potential against cancer through structural analysis and biological activity testing (Lu Jiu-fu et al., 2015).
Enzyme Inhibition
Research into pyrazolo[1,5-a]pyrimidines has also extended into enzyme inhibition, with compounds acting as inhibitors for xanthine oxidase, a target for treating hyperuricemia and related conditions. Springer et al. (1976) explored the synthesis of 3-substituted derivatives, finding significant inhibition capabilities and offering insights into potential therapeutic applications (Springer et al., 1976).
Anti-inflammatory and Anticancer Activities
The environmentally friendly synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives under ultrasound irradiation has been reported, with these compounds exhibiting promising anti-inflammatory and anticancer activities. This study underscores the compound class's potential for therapeutic applications (Kaping et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They interact with human microglia and neuronal cell models , suggesting that these cells could be potential targets.
Mode of Action
It’s known that similar pyrimidine derivatives can inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine might interact with its targets to modulate these biochemical pathways.
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been suggested that similar compounds can inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These pathways play crucial roles in cellular function and inflammation, suggesting that the compound could have broad effects on cellular health and function.
Result of Action
The result of the compound’s action is neuroprotective and anti-inflammatory. Similar compounds have shown promising results in reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine could potentially have similar effects.
properties
IUPAC Name |
3-(2-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10-9-11(2)19-16(17-10)15(12(3)18-19)13-7-5-6-8-14(13)20-4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWYEWOMDIBCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine |
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